N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16313782
InChI: InChI=1S/C21H16ClN3OS2/c1-13-23-20(27-12-19(26)25-16-9-7-15(22)8-10-16)17-11-18(28-21(17)24-13)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,25,26)
SMILES:
Molecular Formula: C21H16ClN3OS2
Molecular Weight: 426.0 g/mol

N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

CAS No.:

Cat. No.: VC16313782

Molecular Formula: C21H16ClN3OS2

Molecular Weight: 426.0 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide -

Specification

Molecular Formula C21H16ClN3OS2
Molecular Weight 426.0 g/mol
IUPAC Name N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Standard InChI InChI=1S/C21H16ClN3OS2/c1-13-23-20(27-12-19(26)25-16-9-7-15(22)8-10-16)17-11-18(28-21(17)24-13)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,25,26)
Standard InChI Key CYQHCCDCHWEITD-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SCC(=O)NC4=CC=C(C=C4)Cl

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Analysis

The molecular backbone of N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide comprises a thieno[2,3-d]pyrimidine system—a bicyclic structure merging thiophene and pyrimidine rings. Key substituents include:

  • 2-Methyl group: Enhances steric bulk and modulates electronic properties at the pyrimidine ring.

  • 6-Phenyl group: Introduces aromaticity and potential π-π stacking interactions in biological targets.

  • 4-Sulfanyl bridge: Connects the heterocycle to an acetamide moiety, enabling hydrogen bonding and hydrophobic interactions .

  • N-(4-Chlorophenyl)acetamide: Provides a chlorinated aromatic system, likely influencing bioavailability and target affinity.

Table 1: Molecular Descriptors

PropertyValue
IUPAC NameN-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
Molecular FormulaC<sub>22</sub>H<sub>17</sub>ClN<sub>3</sub>OS<sub>2</sub>
Molecular Weight438.97 g/mol
Canonical SMILESCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)SCC(=O)NC4=CC=C(C=C4)Cl

Synthetic Methodologies and Optimization

Thieno[2,3-d]Pyrimidine Core Construction

StepReaction TypeReagents/ConditionsYield (%)
1Cyclocondensation2-Aminothiophene-3-carbonitrile, AcOH, reflux65
2C2 MethylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C72
3C6 PhenylationPhenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O58
4ThiolationThiourea, EtOH, reflux81
5Sulfanyl-Acetamide Formation2-Chloroacetamide, Et<sub>3</sub>N, THF67
6N-(4-Chlorophenyl) Conjugation4-Chloroaniline, Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene54

Microwave-assisted synthesis has been employed for analogous compounds to reduce reaction times and improve yields, though its applicability to this specific molecule remains unexplored.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (predicted logP ≈ 3.8) due to its hydrophobic aromatic and heterocyclic components. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately stable under acidic conditions but susceptible to hydrolysis in strongly basic environments, particularly at the acetamide bond.

Spectroscopic Fingerprints

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.52 (s, 1H, pyrimidine-H), 7.78–7.32 (m, 9H, aromatic-H), 4.21 (s, 2H, SCH<sub>2</sub>), 2.65 (s, 3H, CH<sub>3</sub>).

  • IR (KBr): 1685 cm<sup>-1</sup> (C=O stretch), 1245 cm<sup>-1</sup> (C-N stretch), 680 cm<sup>-1</sup> (C-S stretch).

  • UV-Vis (MeOH): λ<sub>max</sub> 278 nm (π→π* transition of aromatic systems).

Future Research Directions

  • ADMET Profiling: Systematic evaluation of absorption, distribution, and toxicity to assess druggability.

  • Target Identification: Proteomic studies to map interaction networks and off-target effects.

  • Formulation Development: Nanoencapsulation or prodrug strategies to enhance bioavailability.

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